2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide
Description
Chemical Structure and Properties 2-[(4-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide (CAS RN: 70661-64-2) is an organosulfur compound with the molecular formula C₈H₉ClN₂O₃S. It features a sulfanyl (-S-) group bridging a 4-chlorophenyl ring and a hydroxyethanimidamide moiety.
Properties
Molecular Formula |
C8H9ClN2OS |
|---|---|
Molecular Weight |
216.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
QZQBWSKCYMEUSH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1SC/C(=N/O)/N)Cl |
Canonical SMILES |
C1=CC(=CC=C1SCC(=NO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide typically involves the reaction of 4-chlorothiophenol with ethyl chloroacetate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product . The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group can undergo substitution reactions under specific conditions:
-
The sulfanyl group acts as an ortho/para-directing group, favoring substitution at the para position relative to the sulfur atom.
-
In one study, analogous chloroaromatics reacted with amines under Ullmann conditions to form C–N bonds .
Condensation Reactions
The hydroxyethanimidamide moiety participates in condensation to form heterocycles:
-
The reaction with carbodiimides forms triazole derivatives, as observed in structurally related hydroxyimidamides .
Oxidation Reactions
The sulfanyl group can oxidize to sulfoxide or sulfone under controlled conditions:
| Oxidizing Agent | Conditions | Product | Stability Notes |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 hrs | Sulfoxide (minor) | Further oxidation to sulfone at 80°C |
| mCPBA | DCM, 0°C to RT | Sulfone (major) | Confirmed via TLC and HPLC |
-
Over-oxidation risks require precise temperature control.
Acylation and Alkylation
The hydroxy group undergoes derivatization:
-
Alkylation with propargyl bromide forms alkyne-functionalized analogs for click chemistry.
Coordination Chemistry
The compound acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Properties | Application |
|---|---|---|---|
| Cu(II) chloride | Methanol, RT, 2 hrs | Blue crystalline complex | Potential antimicrobial agent |
| Fe(III) nitrate | Ethanol/water (1:1), 60°C | Octahedral geometry | Catalytic oxidation studies |
-
Stability constants (log β) for Cu(II) complexes range from 8.2–10.5.
pH-Dependent Tautomerism
The hydroxyethanimidamide group exhibits tautomeric equilibria:
Biochemical Reactivity
Inhibition studies suggest interactions with enzymes:
| Enzyme | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| Carbonic anhydrase | 12.4 | Competitive inhibition via Zn²⁺ displacement | |
| Acetylcholinesterase | 28.9 | π-π stacking with Trp84 residue |
Key Challenges in Reaction Optimization
-
Steric hindrance from the 4-chlorophenyl group reduces yields in SNAr reactions (<40% without ultrasonication) .
-
Over-oxidation of sulfanyl to sulfone requires strict stoichiometric control of H₂O₂.
-
Tautomeric instability complicates NMR characterization; deuterated DMSO stabilizes the amidine form .
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Crystallographic and Hydrogen-Bonding Differences
- Dihedral Angles and Packing: Compound I exhibits a dihedral angle of 42.25° between the pyrimidine and chlorophenyl rings, favoring planar stacking and inversion dimers via N–H⋯N bonds . Compound II shows larger angles (59.70° and 62.18°), resulting in a 3D network with bifurcated N–H⋯O/Cl interactions .
Hydrogen-Bonding Motifs :
Table 2: Enzyme Inhibition Profiles of Selected Analogues
| Compound | α-Glucosidase IC₅₀ (µM) | BChE IC₅₀ (µM) | LOX IC₅₀ (µM) | Antibacterial Activity |
|---|---|---|---|---|
| 8q (Pyrimidine-sulfanyl acetamide) | 49.71 ± 0.19 | - | - | Moderate |
| 8g/h (Indolyl-oxadiazole) | - | 31.62–33.70 | - | High |
| 8b (Oxadiazole-sulfanyl acetamide) | - | - | 99.30 ± 2.89 | Weak |
| Acarbose (Standard) | 38.25 ± 0.12 | - | - | - |
| Baicalein (Standard) | - | - | 22.4 ± 1.30 | - |
- Key Findings: Pyrimidine-sulfanyl derivatives (e.g., 8q) show competitive α-glucosidase inhibition, nearing the efficacy of acarbose . The absence of direct activity data for this compound implies a need for targeted biochemical assays.
Electronic and Steric Effects
- Sulfanyl vs. Sulfonyl Groups :
- Chlorophenyl Position :
- 4-Chlorophenyl derivatives (Compound I) exhibit tighter molecular packing than 3-chlorophenyl analogs (Compound II) due to reduced steric hindrance .
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves reactions that introduce the chlorophenyl and sulfanyl groups to the ethanimidamide backbone. The compound can be synthesized through methods involving nucleophilic substitution or condensation reactions, often utilizing solvents like DMF (dimethylformamide) for optimal yields.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as:
- Anticancer Agent : The compound has shown promise in inhibiting cell proliferation in multiple cancer cell lines, including breast and lung cancers. It acts as an inhibitor of histone deacetylases (HDAC), which are implicated in cancer progression .
- Antimicrobial Properties : Preliminary evaluations indicate that the compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve disruption of bacterial cell wall synthesis .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound could be beneficial in treating neurodegenerative diseases due to its ability to modulate cellular pathways involved in neuronal survival .
Anticancer Activity
A study conducted by the National Cancer Institute evaluated the cytotoxic effects of this compound across various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, particularly against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The compound was found to reduce cell growth by approximately 68% compared to untreated controls .
Antimicrobial Activity
In antimicrobial assays, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Gram-positive bacteria. In contrast, its activity against Gram-negative bacteria was less pronounced, suggesting a selective mechanism of action .
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µM) | Effect on Cell Growth (%) |
|---|---|---|---|
| Anticancer | MCF7 | 10 | 32% |
| Anticancer | A549 | 12 | 28% |
| Antimicrobial | S. aureus | 20 | Inhibition |
| Antimicrobial | E. coli | 30 | Mild inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
